molecular formula C9H8N2O2S2 B1299184 (6-Amino-benzothiazol-2-ylsulfanyl)-acetic acid CAS No. 25801-92-7

(6-Amino-benzothiazol-2-ylsulfanyl)-acetic acid

Cat. No.: B1299184
CAS No.: 25801-92-7
M. Wt: 240.3 g/mol
InChI Key: VXVTVIBHOKJWBR-UHFFFAOYSA-N
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Description

(6-Amino-benzothiazol-2-ylsulfanyl)-acetic acid is an organic compound that belongs to the benzothiazole family This compound is characterized by the presence of an amino group at the 6th position of the benzothiazole ring and a sulfanyl-acetic acid moiety

Scientific Research Applications

(6-Amino-benzothiazol-2-ylsulfanyl)-acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the synthesis of dyes, pigments, and other materials.

Mechanism of Action

Target of Action

The primary target of (6-Amino-benzothiazol-2-ylsulfanyl)-acetic acid is the human CCR1 receptor . This receptor plays a crucial role in the immune response by mediating the chemotaxis of immune cells.

Mode of Action

The compound interacts with the CCR1 receptor, inhibiting the binding of its natural ligand, Eotaxin . This interaction results in a decrease in the chemotactic response of immune cells, altering the immune response.

Biochemical Pathways

The compound affects the chemokine signaling pathway . By inhibiting the CCR1 receptor, it disrupts the normal chemotactic response of immune cells, potentially affecting the body’s ability to respond to inflammation and infection .

Result of Action

The inhibition of the CCR1 receptor by this compound can lead to a decrease in the chemotactic response of immune cells . This could potentially alter the body’s immune response, affecting its ability to respond to inflammation and infection.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Amino-benzothiazol-2-ylsulfanyl)-acetic acid typically involves the following steps:

    Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.

    Introduction of Amino Group: The amino group at the 6th position can be introduced through nitration followed by reduction.

    Attachment of Sulfanyl-Acetic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(6-Amino-benzothiazol-2-ylsulfanyl)-acetic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to sulfoxide or sulfone.

    Reduction: The nitro group (if present as an intermediate) can be reduced to an amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-Amino-benzothiazol-2-ylsulfanyl)-1-(4-bromo-phenyl)-ethanone
  • Ethyl 4-({[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]acetyl}amino)benzoate

Uniqueness

(6-Amino-benzothiazol-2-ylsulfanyl)-acetic acid is unique due to its specific structural features, such as the presence of both an amino group and a sulfanyl-acetic acid moiety

Properties

IUPAC Name

2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2S2/c10-5-1-2-6-7(3-5)15-9(11-6)14-4-8(12)13/h1-3H,4,10H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXVTVIBHOKJWBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)SC(=N2)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50356988
Record name (6-Amino-benzothiazol-2-ylsulfanyl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50356988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25801-92-7
Record name (6-Amino-benzothiazol-2-ylsulfanyl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50356988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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